molecular formula C21H15NO3S B14380167 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione CAS No. 88407-18-5

2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14380167
CAS No.: 88407-18-5
M. Wt: 361.4 g/mol
InChI Key: SIWYWHCUGFXLGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-(benzyloxy)thiophenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione: This compound shares a similar isoindole structure but has different substituents, leading to distinct properties and applications.

    Phthalimides: Other phthalimide derivatives with varying substituents can be compared to highlight the unique features of 2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and sulfanyl substituents contribute to its versatility in various applications.

Properties

CAS No.

88407-18-5

Molecular Formula

C21H15NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)sulfanylisoindole-1,3-dione

InChI

InChI=1S/C21H15NO3S/c23-20-18-8-4-5-9-19(18)21(24)22(20)26-17-12-10-16(11-13-17)25-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

SIWYWHCUGFXLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)SN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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